4-Methoxy-3-(methylsulfanyl)benzaldehyde
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Overview
Description
4-Methoxy-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-methoxybenzaldehyde with a methylsulfanyl reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production methods for 4-Methoxy-3-(methylsulfanyl)benzaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: 4-Methoxy-3-(methylsulfanyl)benzoic acid.
Reduction: 4-Methoxy-3-(methylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methylsulfanyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methylsulfanyl groups can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
3-Methoxy-4-(methylsulfanyl)benzaldehyde: Positional isomer with different reactivity and properties.
4-Methylsulfanylbenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity
Uniqueness: 4-Methoxy-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-methoxy-3-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMHMMBGAAACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75889-55-3 |
Source
|
Record name | 4-methoxy-3-(methylsulfanyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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